Cas no 1261660-45-0 (1-Cyanonaphthalene-8-methanol)

1-Cyanonaphthalene-8-methanol 化学的及び物理的性質

名前と識別子

-

- 1-Cyanonaphthalene-8-methanol

-

- インチ: 1S/C12H9NO/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6,14H,8H2

- InChIKey: ZVVRMCKSAQGLGX-UHFFFAOYSA-N

- SMILES: OCC1C=CC=C2C=CC=C(C#N)C=12

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 242

- XLogP3: 2

- トポロジー分子極性表面積: 44

1-Cyanonaphthalene-8-methanol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219003535-500mg |

1-Cyanonaphthalene-8-methanol |

1261660-45-0 | 98% | 500mg |

$999.60 | 2023-09-03 | |

| Alichem | A219003535-250mg |

1-Cyanonaphthalene-8-methanol |

1261660-45-0 | 98% | 250mg |

$707.20 | 2023-09-03 | |

| Alichem | A219003535-1g |

1-Cyanonaphthalene-8-methanol |

1261660-45-0 | 98% | 1g |

$1836.65 | 2023-09-03 |

1-Cyanonaphthalene-8-methanol 関連文献

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

1-Cyanonaphthalene-8-methanolに関する追加情報

Introduction to 1-Cyanonaphthalene-8-methanol (CAS No. 1261660-45-0)

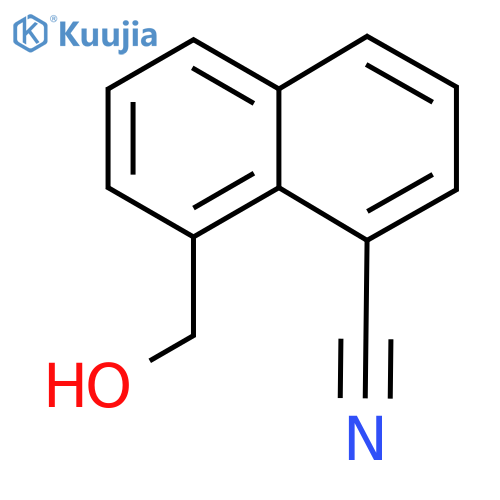

1-Cyanonaphthalene-8-methanol, identified by its Chemical Abstracts Service (CAS) number 1261660-45-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a naphthalene core substituted with a cyano group at the 1-position and a hydroxymethyl group at the 8-position, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and a potential building block for various functional materials.

The molecular structure of 1-cyanonaphthalene-8-methanol consists of a benzene-like aromatic system with additional functional groups that influence its reactivity and solubility. The cyano group (-CN) introduces a polar site for hydrogen bonding and nucleophilic substitution reactions, while the hydroxymethyl group (-CH₂OH) provides an alcohol functionality suitable for etherification, esterification, or oxidation reactions. These features make the compound particularly useful in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and advanced polymers.

In recent years, 1-cyanonaphthalene-8-methanol has been studied for its potential applications in medicinal chemistry. The naphthalene scaffold is a common motif in many bioactive compounds, and modifications at specific positions can lead to enhanced binding affinity to biological targets. For instance, researchers have explored derivatives of this compound as intermediates in the synthesis of kinase inhibitors and other therapeutic agents. The cyano group can be further functionalized into amides or carboxylic acids, expanding its utility in drug design.

Moreover, the hydroxymethyl group offers opportunities for polymerization or cross-linking reactions, making 1-cyanonaphthalene-8-methanol a candidate for developing novel polymeric materials with tailored properties. These materials could find applications in coatings, adhesives, or even biodegradable scaffolds for tissue engineering. The compound's solubility characteristics also make it suitable for solution-based processing techniques such as spin-coating or inkjet printing, which are increasingly used in the fabrication of organic electronics.

Recent advancements in computational chemistry have further highlighted the significance of 1-cyanonaphthalene-8-methanol. Molecular modeling studies suggest that this compound can serve as a precursor for designing ligands that interact with metal ions, which is relevant for catalysis and sensing applications. The ability to predict the behavior of such compounds computationally allows researchers to optimize synthetic routes more efficiently, reducing experimental trial-and-error.

The synthesis of 1-cyanonaphthalene-8-methanol typically involves multi-step organic transformations starting from commercially available naphthalene derivatives. Key steps often include cyanation followed by selective methylation or hydroxylation at the 8-position. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, enabling larger-scale production and reducing waste generation. Such green chemistry approaches align with the growing emphasis on sustainable practices in chemical manufacturing.

In industrial settings, 1-cyanonaphthalene-8-methanol is valued not only for its reactivity but also for its stability under various conditions. This makes it a reliable starting material for large-scale processes where consistency is critical. Additionally, its relatively low toxicity compared to some other specialty chemicals makes it safer to handle during synthesis and purification stages.

The compound's role in research extends beyond pharmaceuticals and materials science. It has been investigated as a precursor for dyes and pigments due to the conjugated system provided by the naphthalene ring. By incorporating additional chromophores or auxochromes, derivatives of 1-cyanonaphthalene-8-methanol could exhibit novel color properties useful in high-performance coatings or displays.

Future research directions may explore the use of 1-cyanonaphthalene-8-methanol in photodynamic therapy (PDT), where its ability to generate reactive oxygen species upon light irradiation could be leveraged to target diseased cells. Additionally, its potential as an intermediate in the synthesis of liquid crystals or organic semiconductors remains an area of active investigation due to the demand for advanced electronic components.

The versatility of 1-cyanonaphthalene-8-methanol underscores its importance as a chemical building block. Whether used to construct new drugs or develop innovative materials, this compound exemplifies how careful molecular design can yield compounds with broad applicability across multiple scientific disciplines.

1261660-45-0 (1-Cyanonaphthalene-8-methanol) Related Products

- 1805667-15-5(Ethyl 4-cyano-2-difluoromethyl-6-methylbenzoate)

- 90725-67-0(1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one)

- 1261962-37-1(4-(5-Chloro-2-methoxyphenyl)-3-fluorophenol)

- 2248271-31-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate)

- 135622-82-1(ADP-RIBOSYLCYCLASE)

- 2640880-74-4(5-Chloro-6-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile)

- 832089-67-5((3S)-3-4-(benzyloxy)phenyl-3-{(tert-butoxy)carbonylamino}propanoic acid)

- 1432061-17-0(3-(4-bromobenzenesulfonyl)pyrrolidine)

- 223461-83-4(Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate)

- 2228508-37-8(3-(3-ethylthiophen-2-yl)methylpyrrolidin-3-ol)